molecular formula C16H10N2O5 B13988117 2-(2,4-Dinitrophenoxy)naphthalene CAS No. 2734-77-2

2-(2,4-Dinitrophenoxy)naphthalene

Cat. No.: B13988117
CAS No.: 2734-77-2
M. Wt: 310.26 g/mol
InChI Key: CEBDSLXVLVBXFC-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenoxy)naphthalene, with the CAS registry number 2734-77-2, is an organic compound of significant interest in chemical research and development. It is classified as an ether derivative, specifically the 2,4-dinitrophenyl 2-naphthyl ether, and has a molecular formula of C16H10N2O5 and a molecular weight of 310.27 g/mol . Key physical properties include a density of approximately 1.424 g/cm³ and a high boiling point of 455.1°C at 760 mmHg, indicating its thermal stability . The compound features a naphthalene ring system linked via an oxygen bridge to a 2,4-dinitrophenyl group. The presence of the electron-withdrawing nitro groups makes this phenyl group a key reactive moiety. Compounds containing the 2,4-dinitrophenyl unit, such as 2,4-dinitrophenylhydrazine (DNPH), are well-established reagents in organic synthesis and analysis . DNPH is famously used as Brady's reagent for the qualitative identification and characterization of carbonyl compounds (aldehydes and ketones) via the formation of brightly colored hydrazone derivatives . This illustrates the reactivity of the 2,4-dinitrophenyl group in condensation reactions. Furthermore, research into related structures demonstrates the research value of combining the 2,4-dinitrophenyl group with naphthalene-based systems. For instance, complex hydrazone derivatives incorporating both a naphthalen-2-yl group and a 2,4-dinitrophenylhydrazine moiety have been synthesized and shown to possess notable in-vitro antimicrobial activity against a range of clinically isolated bacterial and fungal strains . This suggests that this compound could serve as a valuable precursor or building block in the synthesis of novel chemical entities for microbiological and pharmacological research. Its structure makes it a candidate for developing new heterocyclic compounds and for use in materials science research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2734-77-2

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

2-(2,4-dinitrophenoxy)naphthalene

InChI

InChI=1S/C16H10N2O5/c19-17(20)13-6-8-16(15(10-13)18(21)22)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H

InChI Key

CEBDSLXVLVBXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Contextualization Within Aromatic Ether Chemistry and Nitroaromatic Compounds

Aromatic ethers are a class of organic compounds characterized by an ether linkage (R-O-R') where at least one of the 'R' groups is an aryl group. numberanalytics.comlibretexts.org These compounds are distinct from their aliphatic counterparts, exhibiting higher boiling points due to increased molecular weight and intermolecular forces. numberanalytics.com While generally stable, the ether linkage in aromatic ethers can undergo cleavage under specific conditions, and the aromatic ring can participate in reactions such as electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com The presence of substituents on the aromatic ring dramatically influences the ether's properties and reactivity. numberanalytics.com

Nitroaromatic compounds are defined by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. These compounds are significant in industrial chemistry, used as intermediates in the synthesis of dyes, pesticides, and explosives. nih.govnih.gov The nitro group is strongly electron-withdrawing, a property that significantly impacts the electron density of the aromatic ring it is attached to. This electronic effect can activate the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of many complex molecules. numberanalytics.com

2-(2,4-Dinitrophenoxy)naphthalene is a diaryl ether that perfectly embodies the confluence of these two classes. The dinitrophenyl moiety makes the phenoxy ring highly electron-deficient, which influences the properties of the ether linkage and the molecule as a whole. The study of this compound provides insights into the interplay between the electron-rich naphthalene (B1677914) system and the electron-poor dinitrophenyl system, mediated by the ether oxygen.

Evolution of Research Trajectories for Naphthalene and Dinitrophenol Scaffolds

The scientific interest in 2-(2,4-Dinitrophenoxy)naphthalene is built upon the extensive research history of its constituent parts: the naphthalene (B1677914) and dinitrophenol scaffolds.

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science. As a bicyclic aromatic hydrocarbon, it serves as a versatile platform for developing a wide array of biologically active molecules. researchgate.netijpsjournal.com Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govekb.egekb.eg The utility of this scaffold is underscored by its presence in numerous FDA-approved drugs, such as Naproxen, Propranolol, and Bedaquiline. nih.govekb.eg

Below is a table summarizing the key physicochemical properties of naphthalene.

Table 1: Physicochemical Properties of Naphthalene
PropertyValueReference
Molecular FormulaC₁₀H₈ wikipedia.org
Molar Mass128.174 g/mol wikipedia.org
AppearanceWhite crystalline solid wikipedia.orgorst.edu
Melting Point80.26 °C wikipedia.org
Boiling Point217.97 °C wikipedia.org
Water Solubility30 mg/L at room temperature orst.edu
OdorAromatic, characteristic of mothballs orst.edu

The dinitrophenol scaffold , particularly 2,4-dinitrophenol (B41442) (DNP), also has a rich history. It is well-known as a mitochondrial uncoupler, a property that has made it a subject of biochemical research for decades. nih.gov In synthetic chemistry, dinitrophenyl derivatives are crucial. For instance, 2,4-dinitrofluorobenzene is used to derivatize amino acids and peptides for analysis. nih.gov The high electron deficiency of the dinitrophenyl ring makes it a useful component in the design of materials with specific electronic properties and in the synthesis of complex target molecules.

To provide context, the properties of a structurally related dinitronaphthol compound are presented below.

Table 2: Properties of 2,4-Dinitro-1-naphthol
PropertyValueReference
CAS Number887-79-6 chemicalbook.com
Molecular FormulaC₁₀H₆N₂O₅ chemicalbook.com
Melting Point130-133 °C chemicalbook.com

Fundamental Challenges and Opportunities in the Study of Complex Aromatic Ethers

Classical Etherification Approaches

Traditional methods for forming the ether linkage in this compound have largely relied on well-established reaction pathways. These methods are valued for their reliability and the wealth of available literature.

Williamson Ether Synthesis Adaptations for Phenoxynaphthalene Formation

The Williamson ether synthesis, a reaction dating back to 1850, is a fundamental method for preparing ethers. wikipedia.orgkhanacademy.org It typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the synthesis of diaryl ethers like this compound, this method is adapted by using a phenoxide and an aryl halide.

The general approach involves the deprotonation of a phenol (B47542), in this case, 2-naphthol (B1666908), with a base to form the corresponding naphthoxide ion. wvu.edu This nucleophilic species then attacks an activated aryl halide, such as 2,4-dinitrochlorobenzene. The presence of electron-withdrawing groups, like the two nitro groups on the benzene (B151609) ring, is crucial for activating the aryl halide towards nucleophilic attack. scribd.combyjus.com

A typical procedure would involve dissolving 2-naphthol in a suitable solvent and treating it with a strong base like sodium hydroxide (B78521) to generate the sodium 2-naphthoxide. wvu.edu Subsequently, 2,4-dinitrochlorobenzene is added, and the mixture is heated to facilitate the SN2-type reaction, yielding the desired this compound. wikipedia.orgwvu.edu While the classical Williamson synthesis is most effective with primary alkyl halides, its adaptation for aryl halides is possible due to the electronic activation provided by the nitro groups. masterorganicchemistry.com

Table 1: Key Reactants in Williamson Ether Synthesis Adaptation
Reactant TypeExample CompoundRole in Reaction
Phenolic Precursor2-NaphtholSource of the naphthoxy group
Activated Aryl Halide2,4-DinitrochlorobenzeneElectrophilic partner, activated by nitro groups
BaseSodium Hydroxide (NaOH)Deprotonates the phenol to form the nucleophile

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dinitrophenolic Precursors

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. scribd.combyjus.com This mechanism is favored when an aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to a good leaving group. byjus.compressbooks.pub

In this specific synthesis, 2,4-dinitrochlorobenzene serves as the electrophilic substrate. The electron-withdrawing nitro groups strongly activate the benzene ring towards attack by a nucleophile, in this case, the 2-naphthoxide ion (formed from 2-naphthol). scribd.combyjus.com The reaction proceeds via an addition-elimination mechanism. byjus.com The nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized intermediate known as a Meisenheimer complex. scribd.comresearchgate.net The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the ortho and para nitro groups. pressbooks.pubresearchgate.net In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. pressbooks.pub

Studies have shown that the rate of SNAr reactions is significantly influenced by the nature of the leaving group and the solvent. researchgate.netresearchgate.net For instance, the reactivity order for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to their bond strengths and is attributed to the stability of the intermediate. researchgate.net

A related approach involves the reaction of hydrazine (B178648) with 2,4-dinitro-substituted benzene derivatives, which also proceeds via an SNAr mechanism to form 2,4-dinitrophenylhydrazine (B122626). scribd.comresearchgate.net This highlights the versatility of the SNAr reaction in synthesizing various derivatives from activated dinitrobenzene precursors.

Mechanistic Investigations of Reaction Pathways and Intermediate Formation

The mechanism of SNAr reactions, central to the synthesis of this compound, has been the subject of extensive kinetic and mechanistic studies. researchgate.netrsc.org These investigations confirm that the reaction proceeds through a two-step addition-elimination pathway involving a distinct intermediate. pressbooks.pubresearchgate.net

The first step, the nucleophilic attack on the aromatic ring, leads to the formation of a negatively charged σ-complex, often referred to as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group. pressbooks.pubresearchgate.net These groups delocalize the negative charge through resonance, making the aromatic ring more susceptible to nucleophilic attack.

Kinetic studies have revealed that in many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. researchgate.net However, in some cases, particularly with certain nucleophiles and solvents, the departure of the leaving group can become rate-limiting. rsc.org Base catalysis is also a common feature in these reactions, where the base assists in the deprotonation of the zwitterionic intermediate that can form, for example, when an amine is the nucleophile. researchgate.netrsc.org

Advanced Synthetic Strategies

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated and often milder techniques for the formation of C-O bonds in diaryl ethers.

Catalytic Approaches to C-O Bond Formation (e.g., Transition Metal-Mediated Couplings)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of diaryl ethers. The Ullmann condensation, traditionally a copper-promoted reaction, is a key method in this category. wikipedia.orgorganic-chemistry.org While early Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper, modern variations utilize soluble copper catalysts, often with ligands, allowing for milder reaction conditions. wikipedia.orgmagtech.com.cn

The synthesis of diaryl ethers via the Ullmann condensation typically involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net For the synthesis of this compound, this would involve coupling 2-naphthol with a 2,4-dinitrophenyl halide. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

More recently, palladium-catalyzed and other transition metal-catalyzed methods, such as the Buchwald-Hartwig amination which has been adapted for ether synthesis, have also emerged as powerful tools. cmu.edu These reactions often exhibit high functional group tolerance and can proceed under very mild conditions. For instance, copper(II)-promoted coupling of arylboronic acids with phenols provides a high-yield route to diaryl ethers at room temperature. organic-chemistry.org The use of heterogeneous catalysts, such as copper-impregnated magnetic nanoparticles, has also been explored to facilitate catalyst recovery and reuse. mdpi.com

Table 2: Comparison of Catalytic Systems for Diaryl Ether Synthesis
Catalytic SystemTypical CatalystKey Features
Ullmann Condensation (Modern)Cu(I) or Cu(II) salts with ligandsMilder conditions than classical Ullmann, good for electron-deficient aryl halides. wikipedia.orgmagtech.com.cn
Buchwald-Hartwig Type CouplingPalladium complexes with specific phosphine (B1218219) ligandsHigh functional group tolerance, often very mild conditions. cmu.edu
Copper-Catalyzed Arylboronic Acid CouplingCu(OAc)₂Room temperature reaction, tolerant of various substituents. organic-chemistry.org

Photochemical or Electrochemical Synthesis Routes

Photochemical and electrochemical methods represent emerging and often "green" alternatives for the synthesis of complex organic molecules. Photochemical reactions utilize light to promote chemical transformations. For instance, photochemical [2+2] cycloadditions have been used in the synthesis of complex molecules containing naphthalene moieties. nih.gov While direct photochemical synthesis of this compound is not widely reported, the principles of photochemistry could potentially be applied, for example, through a photo-induced SNAr reaction.

Electrochemical synthesis offers another avenue, using an electric current to drive chemical reactions. This method has been successfully employed for the synthesis of novel phenoxazine (B87303) derivatives through the electro-oxidation of catechols in the presence of an aminophenol nucleophile. This demonstrates the potential of electrochemical methods for forming C-O and C-N bonds in complex aromatic systems. The development of an electrochemical route for this compound could offer advantages in terms of mild reaction conditions and reduced use of chemical reagents.

Green Chemistry Principles and Sustainable Synthetic Protocols

The pursuit of environmentally benign chemical processes has led to the development of greener synthetic routes for aryl ethers like this compound. Traditional methods often rely on stoichiometric amounts of reagents and volatile organic solvents. Modern approaches, however, seek to minimize waste, reduce energy consumption, and utilize less hazardous materials.

One prominent green strategy is the adaptation of the Williamson ether synthesis. A catalytic version of this classic reaction has been developed that can proceed at high temperatures (above 300 °C) using weak alkylating agents, thereby avoiding large quantities of salt byproducts. acs.orgresearchgate.net While typically applied to alkyl aryl ethers, the principles can inform the development of catalytic diaryl ether syntheses.

A significant advancement in green aryl ether synthesis is the use of water as a solvent. organic-chemistry.orgacs.org Metal-free arylation of phenols and alcohols has been successfully demonstrated in aqueous media using diaryliodonium salts. organic-chemistry.orgacs.org This method is advantageous as it avoids expensive and potentially toxic metal catalysts and organic solvents. For the synthesis of this compound, a potential green route would involve the reaction of 2-naphthol with a 2,4-dinitrophenyl-containing diaryliodonium salt in water, likely with a base like sodium hydroxide, under mild temperature conditions. acs.org This approach not only aligns with green chemistry principles by using a non-toxic solvent but also offers a potentially broader scope than traditional SNAr reactions. acs.org

Key principles of green chemistry applicable to the synthesis of this compound are summarized in the table below.

Green Chemistry PrincipleApplication in Aryl Ether Synthesis
Waste Prevention Catalytic methods reduce the formation of salt byproducts compared to traditional Williamson synthesis. acs.orgresearchgate.net
Atom Economy Metal-free arylation using diaryliodonium salts can be designed to maximize the incorporation of starting material atoms into the final product. organic-chemistry.org
Safer Solvents & Auxiliaries The use of water as a solvent provides a non-toxic, non-flammable, and environmentally benign alternative to traditional organic solvents. organic-chemistry.orgacs.org
Design for Energy Efficiency While some catalytic methods require high temperatures acs.orgresearchgate.net, metal-free arylations in water can often be performed at mild temperatures (e.g., room temperature to 60°C), reducing energy consumption. organic-chemistry.orgacs.org
Use of Renewable Feedstocks While not directly applied to this specific compound yet, research into deriving phenols and other aromatic starting materials from renewable sources like lignin (B12514952) is an ongoing goal in green chemistry.
Catalysis The use of catalytic quantities of reagents is superior to stoichiometric amounts, minimizing waste. acs.orgresearchgate.net

Synthesis of Structurally Modified Derivatives and Isomeric Forms

The synthesis of derivatives and isomers of this compound allows for the systematic study of structure-property relationships. These modifications can be introduced on either the naphthalene ring system or the dinitrophenyl moiety.

The most direct isomeric form is 1-(2,4-dinitrophenoxy)naphthalene . Its synthesis would follow the same general nucleophilic aromatic substitution pathway as the 2-substituted isomer, but would utilize 1-naphthol as the starting material instead of 2-naphthol.

Structurally modified derivatives can be created by using substituted starting materials. For instance, introducing functional groups onto the naphthalene core can be achieved by starting with a substituted 2-naphthol. A variety of methods exist for the synthesis of substituted naphthalenes, including electrophilic cyclization of alkynes and metal-catalyzed reactions, which can be used to prepare the necessary precursors. nih.govresearchgate.net Similarly, derivatives with different substitution patterns on the phenyl ring can be synthesized by employing an appropriately substituted dinitrohalobenzene, such as 1-chloro-2,6-dinitrobenzene to yield 2-(2,6-dinitrophenoxy)naphthalene .

The synthesis of various dinitronaphthalene isomers, such as 1,2-dinitronaphthalene (B1583831) and 1,6-dinitronaphthalene, typically involves the diazotization of the corresponding nitro-naphthylamine followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst. orgsyn.org While these are isomers of dinitronaphthalene itself, the synthetic principles for introducing nitro groups at specific positions are relevant for creating varied dinitrophenyl starting materials.

The following table outlines potential synthetic routes to selected derivatives and isomers.

Target CompoundNaphthalene PrecursorPhenyl PrecursorGeneral Reaction Type
This compound 2-Naphthol1-Chloro-2,4-dinitrobenzeneNucleophilic Aromatic Substitution
1-(2,4-Dinitrophenoxy)naphthalene 1-Naphthol1-Chloro-2,4-dinitrobenzeneNucleophilic Aromatic Substitution
2-(2,6-Dinitrophenoxy)naphthalene 2-Naphthol1-Chloro-2,6-dinitrobenzeneNucleophilic Aromatic Substitution
7-Bromo-2-(2,4-dinitrophenoxy)naphthalene 7-Bromo-2-naphthol1-Chloro-2,4-dinitrobenzeneNucleophilic Aromatic Substitution

Purification and Isolation Techniques for High-Purity Academic Applications

Achieving high purity for this compound is essential for its use in academic research, where trace impurities can significantly affect experimental outcomes. The purification strategy must be designed to remove unreacted starting materials, such as 2-naphthol and 1-chloro-2,4-dinitrobenzene, as well as any potential side-products.

A typical purification protocol for a solid organic compound like this compound would involve a multi-step process.

Initial Workup: After the reaction is complete, an initial workup procedure is employed. This often involves quenching the reaction and extracting the crude product into an organic solvent. A series of washes can be used to remove specific impurities. For example, washing with a dilute aqueous base solution (e.g., 2% sodium hydroxide) would remove any unreacted acidic 2-naphthol. orgsyn.org This is followed by washes with water to remove the base and any water-soluble salts.

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and must be determined empirically. Common solvents for recrystallization include ethanol, ethyl acetate, toluene, and mixtures thereof.

Column Chromatography: For achieving very high purity or for separating the desired product from impurities with similar solubility, column chromatography is the method of choice. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (solvent or solvent mixture) is passed through the column, and the components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to isolate the pure product.

The following table summarizes the common purification techniques and their primary purpose in the isolation of this compound.

Purification TechniquePurposeTypical Reagents/Materials
Aqueous Base Wash Removal of unreacted acidic phenols (e.g., 2-naphthol).Dilute Sodium Hydroxide or Sodium Bicarbonate solution.
Water Wash Removal of inorganic salts and water-soluble impurities.Deionized Water.
Recrystallization Removal of soluble impurities and improvement of crystalline form.Ethanol, Ethyl Acetate, Toluene, Hexane, or mixtures.
Column Chromatography Separation from closely related impurities and achievement of high purity.Silica Gel (stationary phase), Hexane/Ethyl Acetate gradient (mobile phase).
Drying Removal of residual solvent.Anhydrous Sodium Sulfate or Magnesium Sulfate, High Vacuum.

Computational and Theoretical Chemistry of 2 2,4 Dinitrophenoxy Naphthalene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules. However, specific data for 2-(2,4-dinitrophenoxy)naphthalene is not available in the reviewed literature.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. This analysis typically includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding a molecule's reactivity and electronic properties. A search of scientific databases yielded no specific studies that have performed DFT calculations on this compound to determine its HOMO-LUMO gap and electron density distribution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis transitions)

Theoretical calculations are often employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. These predictions include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. There are currently no published studies providing these predicted spectroscopic data for this compound.

Analysis of Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

The analysis of charge distribution and the molecular electrostatic potential (MEP) map provides valuable information about the electrophilic and nucleophilic sites within a molecule. Reactivity descriptors, such as Fukui functions, help in predicting the most likely sites for chemical reactions. Regrettably, no research articles detailing these analyses for this compound could be located.

Advanced Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. Investigations into the potential reaction pathways involving this compound, such as its synthesis or degradation, have not been the subject of published computational studies.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. The development of a QSPR model would require a dataset of related compounds with known properties, and no such studies inclusive of this compound are currently available.

Reactivity and Mechanistic Investigations of 2 2,4 Dinitrophenoxy Naphthalene

Nucleophilic Substitution Reactions

The reactivity of 2-(2,4-Dinitrophenoxy)naphthalene in nucleophilic substitution reactions is dominated by the electron-deficient nature of the dinitrophenyl ring. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions significantly activates this moiety towards nucleophilic attack.

Substitutions on the Dinitrophenol Moiety

Nucleophilic aromatic substitution (SNAr) on the dinitrophenyl portion of the molecule is a highly favorable process. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, and typically rate-determining step, a nucleophile attacks the carbon atom bearing the ether linkage, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgscirp.orgscirp.orgnih.gov The negative charge of this complex is effectively delocalized by the ortho and para nitro groups. libretexts.org

A notable example from a related system is the reaction of a polymer-bound 2,4-dinitrophenyl ether with sodium methoxide, which readily forms stable anionic sigma complexes, underscoring the susceptibility of the dinitrophenyl ether system to nucleophilic attack. scirp.orgscirp.org

Studies of Leaving Group Abilities and Solvent Effects

The 2,4-dinitrophenoxy group itself is an excellent leaving group in nucleophilic substitution reactions. The stability of the resulting 2,4-dinitrophenoxide anion is high due to the extensive delocalization of the negative charge onto the two nitro groups. This makes the departure of the group energetically favorable. In the context of nucleophilic aromatic substitution, the stability of the leaving group anion is a crucial factor in the second step of the mechanism, although the first step (nucleophilic attack) is generally rate-limiting. masterorganicchemistry.com

Interestingly, in SNAr reactions, the trend for halogen leaving group ability is often the reverse of that seen in aliphatic SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst. youtube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step. youtube.com

Solvent effects play a significant role in these reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus preserving its nucleophilicity. Polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. organicchemistrytutor.comlibretexts.org The stability of the charged Meisenheimer complex intermediate is also influenced by the polarity of the solvent.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Nucleophilic aromatic substitution reactions of the type described are typically bimolecular and follow second-order kinetics. libretexts.orglibretexts.org The rate of reaction is dependent on the concentration of both the substrate, this compound, and the nucleophile. libretexts.orgdalalinstitute.comkhanacademy.orgmasterorganicchemistry.com The rate law can be expressed as:

Rate = k[Substrate][Nucleophile]

The reaction proceeds through a high-energy transition state to form the Meisenheimer complex intermediate. The energy barrier to reach this transition state is the activation energy of the reaction. The subsequent elimination of the leaving group has a lower activation energy. Thermodynamically, the reaction is generally favorable if the product is more stable than the reactants, which is often the case when a strong nucleophile displaces a stable leaving group like 2,4-dinitrophenoxide.

To illustrate the kinetic parameters, the following table presents hypothetical data based on analogous systems for the reaction of this compound with a generic nucleophile.

NucleophileSolventRate Constant (k) (M-1s-1)Activation Energy (Ea) (kJ/mol)
PiperidineMethanol0.01555
Sodium MethoxideMethanol0.2548
PiperidineDMSO0.5052
Sodium MethoxideDMSO5.8045

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety

The naphthalene ring system is generally more reactive towards electrophiles than benzene (B151609). libretexts.org However, the presence of the 2-(2,4-dinitrophenoxy) substituent significantly influences the rate and regioselectivity of electrophilic aromatic substitution on the naphthalene moiety. The dinitrophenoxy group is strongly electron-withdrawing, and therefore deactivates the naphthalene ring towards electrophilic attack.

Deactivating substituents on aromatic rings generally direct incoming electrophiles to the meta position. organicchemistrytutor.comlibretexts.orglibretexts.org In the case of 2-substituted naphthalenes, the situation is more complex. The 2-(2,4-dinitrophenoxy) group will deactivate both rings of the naphthalene system, but the ring to which it is attached will be more strongly deactivated. Therefore, electrophilic attack would be expected to occur on the unsubstituted ring.

Within the unsubstituted ring, the most likely positions for electrophilic attack are positions 5 and 8 (the alpha positions), as attack at these positions leads to a more stable carbocation intermediate (an arenium ion) where the aromaticity of the other ring is preserved. libretexts.org Attack at positions 6 and 7 (the beta positions) is less favored. The directing effects are summarized in the table below.

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO3/H2SO4 (Nitration)5-Nitro-2-(2,4-dinitrophenoxy)naphthalene and 8-Nitro-2-(2,4-dinitrophenoxy)naphthaleneAttack at the activated alpha positions of the unsubstituted ring.
Br2/FeBr3 (Bromination)5-Bromo-2-(2,4-dinitrophenoxy)naphthalene and 8-Bromo-2-(2,4-dinitrophenoxy)naphthalenePreference for alpha-substitution in the less deactivated ring.
SO3/H2SO4 (Sulfonation)5-Sulfonyl-2-(2,4-dinitrophenoxy)naphthalene (kinetic product) and 8-Sulfonyl-2-(2,4-dinitrophenoxy)naphthalene (thermodynamic product)Temperature dependence may influence product distribution due to steric factors.
RCOCl/AlCl3 (Friedel-Crafts Acylation)5-Acyl-2-(2,4-dinitrophenoxy)naphthalene and 8-Acyl-2-(2,4-dinitrophenoxy)naphthaleneStrongly deactivating nature of the substrate may require harsh conditions.

Photochemical Transformations and Excited State Dynamics

The photochemistry of this compound is expected to be dictated by the nitroaromatic moiety. Nitrodiphenyl ethers are known to undergo photochemical reactions, often involving nucleophilic substitution. lookchem.comkyushu-u.ac.jp Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is often the primary reactive species.

Two main photochemical reaction pathways are plausible for this compound in the presence of a nucleophile:

Displacement of the Nitrite (B80452) Group: The excited state can be attacked by a nucleophile at the carbon bearing a nitro group, leading to the displacement of a nitrite ion (NO₂⁻).

Displacement of the 2-Naphthoxide Group: Alternatively, nucleophilic attack can occur at the carbon atom of the dinitrophenyl ring that is attached to the ether oxygen, resulting in the cleavage of the C-O bond and the release of the 2-naphthoxide anion. lookchem.com

The relative quantum yields of these two processes would depend on the nature of the solvent and the nucleophile. kyushu-u.ac.jp In addition to photosubstitution, photoreduction of the nitro groups to nitroso, hydroxylamino, or amino functionalities is also a possible transformation, especially in the presence of a hydrogen-donating solvent. tandfonline.com The photodegradation of related compounds, such as nitro-polycyclic aromatic hydrocarbons and brominated diphenyl ethers, has been shown to be influenced by the solvent and the structure of the compound. researchgate.netnih.gov

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is characterized by the electron-accepting properties of the dinitrophenyl group and the electron-donating potential of the naphthalene ring. The two nitro groups make the dinitrophenyl moiety a strong electron acceptor, and thus the compound is expected to be readily reduced.

Electrochemical studies, such as cyclic voltammetry, on analogous compounds would likely reveal two successive one-electron reduction steps, corresponding to the formation of a radical anion and then a dianion. The reduction potentials would be influenced by the solvent and the electrolyte used. Chemical reduction, using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, would be expected to reduce the nitro groups to amino groups, yielding 2-(2,4-diaminophenoxy)naphthalene.

The naphthalene ring, while deactivated by the dinitrophenoxy substituent, can in principle be oxidized, although this would require stronger oxidizing conditions compared to unsubstituted naphthalene. The oxidation would lead to the formation of a radical cation, which could then undergo further reactions. The interplay between the electron-rich naphthalene and the electron-poor dinitrophenyl moieties could also lead to intramolecular electron transfer processes upon excitation. Related polybrominated diphenyl ethers have been shown to induce oxidative and nitrosative stress in biological systems, highlighting the potential for such compounds to participate in electron transfer reactions. jonln.com

The potential redox reactions are summarized in the table below.

Reaction TypeReagent/ConditionExpected Product(s)
ReductionSn/HCl or H2/Pd-C2-(2,4-Diaminophenoxy)naphthalene
Electrochemical ReductionCyclic VoltammetryFormation of radical anion and dianion species.
OxidationStrong oxidizing agent (e.g., Ce(IV))Oxidized naphthalene derivatives (e.g., naphthoquinones), potential for ring opening.

Cleavage and Degradation Pathways under Specific Conditions

The chemical stability of the ether linkage in this compound is significantly influenced by the presence of the electron-withdrawing nitro groups on the phenyl ring. These functional groups render the aromatic ring susceptible to nucleophilic attack, which is the primary mechanism for the cleavage and degradation of this compound. The degradation pathways are predominantly characterized by nucleophilic aromatic substitution (SNAr) reactions, though other ether cleavage mechanisms under harsh conditions are also conceivable.

Nucleophilic Aromatic Substitution (SNAr)

The most probable degradation pathway for this compound under many conditions is through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile attacks the carbon atom of the dinitrophenyl ring that is bonded to the ether oxygen, leading to the displacement of the naphthoxy group.

The presence of two nitro groups in the ortho and para positions of the phenyl ring is crucial for this reactivity. These groups are strong electron-withdrawing activators for nucleophilic substitution. They stabilize the negative charge of the intermediate formed during the reaction through resonance. This intermediate is known as a Meisenheimer complex. The loss of the leaving group, in this case, the naphthalen-2-olate anion, restores the aromaticity of the dinitrophenyl ring, resulting in the formation of a new substituted dinitrophenyl derivative and 2-naphthol (B1666908) upon protonation.

This compound + Nucleophile → Substituted 2,4-Dinitrobenzene + 2-Naphthol

The rate and feasibility of this reaction are dependent on several factors, including the nature and concentration of the nucleophile, the solvent, and the temperature.

Table 1: Factors Influencing SNAr Cleavage of this compound

FactorInfluence on Reaction RateRationale
Nucleophile Strength Stronger nucleophiles lead to faster reactions.A more potent nucleophile will more readily attack the electron-deficient aromatic ring.
Leaving Group Stability A more stable leaving group (naphthalen-2-olate) enhances the reaction rate.The stability of the leaving group facilitates its departure from the Meisenheimer complex.
Solvent Polarity Polar aprotic solvents can accelerate the reaction.These solvents can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus increasing its nucleophilicity.
Temperature Higher temperatures generally increase the reaction rate.Provides the necessary activation energy for the formation of the Meisenheimer complex.

Hydrolysis

A specific and common example of SNAr is hydrolysis, where the nucleophile is a hydroxide (B78521) ion (OH⁻) or a water molecule. In basic aqueous solutions, this compound is expected to undergo hydrolysis to yield 2,4-dinitrophenol (B41442) and 2-naphthol.

The reaction proceeds via the formation of a Meisenheimer complex, which is stabilized by the nitro groups. The subsequent departure of the 2-naphthalen-2-olate leaving group is followed by protonation to give 2-naphthol.

Table 2: Products of Hydrolysis of this compound

ReactantReagentsProductsReaction Type
This compoundAqueous Base (e.g., NaOH, KOH)2,4-Dinitrophenol, 2-NaphtholNucleophilic Aromatic Substitution (Hydrolysis)

Research on other 2,4-dinitrophenyl ethers has shown that the reaction follows the classical SNAr mechanism, with 2,4-dinitrophenol being the primary product from the dinitrophenyl moiety. acs.org

Acid-Catalyzed Cleavage

While less common for activated aryl ethers, cleavage of the ether linkage can also occur under strongly acidic conditions, typically in the presence of strong mineral acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com This reaction generally proceeds via an SN1 or SN2 mechanism. wikipedia.org

In the context of this compound, the first step would be the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This makes the leaving group a neutral alcohol (2-naphthol) rather than an alkoxide, which is a better leaving group. Following protonation, a nucleophile (e.g., Br⁻ or I⁻) would attack one of the adjacent carbon atoms.

Due to the stability of a potential aryl cation on the dinitrophenyl ring being highly unfavorable, an SN1 pathway at this position is unlikely. An SN2 attack on the sp² hybridized carbon of the aromatic ring is also sterically hindered and electronically unfavorable. Therefore, if acid-catalyzed cleavage were to occur, it would more likely involve the cleavage of the bond between the oxygen and the naphthalene ring, if conditions were forcing enough. However, the SNAr pathway under nucleophilic conditions is generally the more facile degradation route for this class of compounds.

Designed Derivatives and Analogues of 2 2,4 Dinitrophenoxy Naphthalene

Systematic Structural Modifications on the Naphthalene (B1677914) Ring

The naphthalene core of 2-(2,4-dinitrophenoxy)naphthalene provides a rich platform for structural modifications, influencing the electronic and steric properties of the entire molecule. Researchers have explored various synthetic strategies to introduce a wide array of substituents onto the naphthalene ring system, thereby fine-tuning its characteristics for specific applications.

Traditional methods for modifying the naphthalene ring often involve electrophilic aromatic substitution reactions. nih.gov The position of substitution on the naphthalene ring is crucial, as the 1-position is generally more reactive than the 2-position due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.org However, reaction conditions can be manipulated to favor substitution at the 2-position. libretexts.org For instance, sulfonation of naphthalene can yield different isomers depending on the reaction temperature. libretexts.org Similarly, Friedel-Crafts acylation can be directed to either the 1- or 2-position by altering the solvent. libretexts.org

Modern synthetic methodologies have further expanded the toolbox for naphthalene modification. Cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl or heteroaryl groups at specific positions on the naphthalene ring. nih.gov This allows for the creation of extended π-conjugated systems with tailored electronic properties. Another powerful technique is the electrophilic cyclization of alkynes, which provides a regioselective route to polysubstituted naphthalenes. nih.gov This method has been successfully used to synthesize a variety of substituted naphthalenes and 2-naphthols under mild conditions. nih.gov

The introduction of different functional groups onto the naphthalene ring can have profound effects on the molecule's properties. For example, the incorporation of electron-donating groups, such as amino or hydroxyl groups, can enhance the electron density of the naphthalene system, which can be beneficial for applications in materials science. Conversely, the introduction of electron-withdrawing groups, like nitro or cyano groups, can lower the energy levels of the molecular orbitals, a desirable feature for creating electron-accepting materials. mdpi.com The strategic placement of these substituents allows for precise control over the molecule's electronic and optical properties, including its absorption and emission spectra.

Table 1: Examples of Synthesized Naphthalene Derivatives and their Methodologies

Derivative TypeSynthetic MethodKey Features
Polysubstituted NaphthalenesElectrophilic Cyclization of Alkynes nih.govRegioselective synthesis, mild reaction conditions. nih.gov
Aryl-Substituted NaphthalenesSuzuki Cross-Coupling nih.govCreation of extended π-conjugated systems. nih.gov
Functionalized Naphthalene PolymersFriedel-Crafts Crosslinking mdpi.comHigh surface area, potential for catalytic applications. mdpi.com
Naphthalene PhthalimidesCondensation Reaction mdpi.comInvestigated for electrochromic properties. mdpi.com

Tuning Substituent Effects on the Dinitrophenol Moiety

The 2,4-dinitrophenol (B41442) (DNP) portion of the molecule is a critical determinant of its reactivity, primarily due to the strong electron-withdrawing nature of the two nitro groups. Altering the substituents on this phenyl ring offers a powerful lever to modulate the electrophilicity of the molecule and its interactions with other chemical species.

The synthesis of analogues with modified dinitrophenol moieties often starts with substituted 1-fluoro-2,4-dinitrobenzene (B121222) or similar reactive precursors. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with polyvinyl alcohol results in a polymer-bound dinitrophenyl ether. scirp.orgscirp.org This demonstrates the feasibility of attaching the dinitrophenol unit to various backbones. The reactivity of these systems can be further explored, for example, by their reaction with nucleophiles like sodium methoxide, which can lead to the formation of Meisenheimer complexes. scirp.org

The electronic effects of substituents on the dinitrophenol ring are significant. Introducing additional electron-withdrawing groups would be expected to further increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups would have the opposite effect, potentially altering its binding affinities and reaction kinetics.

Research into dinitrophenylhydrazone derivatives of aldehydes and ketones provides insight into how the dinitrophenyl moiety can be incorporated into different molecular frameworks. ijsrst.comyoutube.com These reactions typically involve the condensation of 2,4-dinitrophenylhydrazine (B122626) with a carbonyl compound and are a classic method for the identification and derivatization of aldehydes and ketones. ijsrst.comyoutube.com While not direct analogues of this compound, these studies highlight the robust chemistry of the dinitrophenyl group and its ability to form stable derivatives.

The thermal stability of compounds containing the dinitrophenol group is also a key consideration. For example, the polymer-bound 2,4-dinitrophenyl ether of polyvinyl alcohol is stable up to approximately 277°C, at which point it releases 2,4-dinitrophenol. scirp.org This property is important for applications where the material may be subjected to elevated temperatures.

Table 2: Research on Dinitrophenol Substituent Effects

Research AreaKey Findings
Polymer-Bound DNP EthersA new electrophilic polymer, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP), was synthesized and characterized. scirp.orgscirp.org
Dinitrophenylhydrazone DerivativesAldehydes and ketones react with 2,4-dinitrophenylhydrazine to form crystalline derivatives with characteristic melting points. ijsrst.com
Thermal StabilityPVA-DNP is stable up to about 277°C. scirp.org

Synthesis and Characterization of Hybrid Molecular Systems Incorporating the Core Structure

The integration of the this compound core into larger, hybrid molecular systems has opened up new avenues for creating materials with novel functions. These hybrid systems can combine the electronic properties of the core structure with the specific functionalities of other molecular units, leading to applications in areas such as biocatalysis and materials science.

One notable area of research involves the creation of hybrid dioxygenase enzyme systems. nih.govnih.gov In these systems, the naphthalene and 2,4-dinitrotoluene (B133949) dioxygenases, which are multi-component enzymes, have been genetically engineered to create hybrid enzymes with altered substrate specificities. nih.govnih.gov By co-expressing genes from different dioxygenase pathways in Escherichia coli, researchers have been able to generate enzymes with novel catalytic activities. nih.govnih.gov For example, the activities of hybrid naphthalene and 2,4-dinitrotoluene dioxygenases were tested with substrates like indole (B1671886) and naphthalene itself. nih.govnih.gov These studies have shown that the small subunit of the oxygenase component is essential for activity but does not play a major role in determining the substrate specificity of these enzymes. nih.gov

Another approach to creating hybrid systems involves the synthesis of push-pull molecules. These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The this compound structure can serve as a potent electron-accepting unit in such systems. For instance, naphthalene derivatives bearing electron-donating and electron-accepting groups at the 2,6-positions have been synthesized and studied for their optical properties. nih.gov These compounds have the potential to be used as fluorescent probes for detecting protein aggregates in neurodegenerative diseases. nih.gov

The synthesis of these hybrid molecules often involves multi-step reaction sequences, including modern cross-coupling reactions to connect the different molecular components. nih.gov Characterization of these complex structures relies on a combination of spectroscopic techniques, such as NMR and UV-Vis spectroscopy, to confirm their identity and investigate their electronic properties. nih.gov

Table 3: Examples of Hybrid Molecular Systems and their Characterization

Hybrid SystemSynthetic ApproachCharacterization MethodsPotential Application
Hybrid Dioxygenase EnzymesCo-expression of genes from different dioxygenase pathways in E. coli nih.govnih.govEnzyme activity assays with various substrates nih.govnih.govBiocatalysis, biodegradation of pollutants
Push-Pull DyesMulti-step synthesis involving cross-coupling reactions nih.govNMR, UV-Vis spectroscopy nih.govFluorescent probes for biological imaging

Polymer-Bound and Immobilized Systems for Heterogeneous Applications

Immobilizing this compound and its analogues onto solid supports, such as polymers, offers significant advantages for a range of applications, particularly in catalysis and environmental remediation. These heterogeneous systems allow for easy separation of the active component from the reaction mixture, enabling its reuse and reducing process costs.

A key example of this approach is the synthesis of 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.orgscirp.org This electrophilic polymer is prepared by reacting polyvinyl alcohol with 1-fluoro-2,4-dinitrobenzene. scirp.orgscirp.org The resulting polymer-bound system has been characterized using NMR, IR, and UV-visible spectroscopy. scirp.orgscirp.org The reactivity of PVA-DNP has been demonstrated through its reaction with sodium methoxide, which leads to the formation of polymer-bound spirocyclic Meisenheimer complexes. scirp.org This highlights the potential of these materials as reactive polymers in organic synthesis.

In the field of biocatalysis, the immobilization of enzymes that can act on dinitrophenol compounds is a promising strategy for bioremediation. For instance, laccase, an enzyme capable of degrading phenolic compounds, has been immobilized on nano-porous silica (B1680970) beads for the degradation of 2,4-dinitrophenol (2,4-DNP). nih.govresearchgate.net The immobilized laccase showed high efficiency, degrading over 90% of the 2,4-DNP in aqueous solution within 12 hours. nih.govresearchgate.net Importantly, the immobilization process enhanced the stability of the enzyme, allowing it to maintain over 85% of its initial activity after 30 days. researchgate.net This demonstrates the potential of immobilized enzyme systems for the treatment of wastewater containing nitrophenolic pollutants.

The development of polymer-supported catalysts is another active area of research. Naphthalene-based polymers, synthesized through Friedel-Crafts crosslinking, have been used as supports for palladium catalysts in Suzuki cross-coupling reactions. mdpi.com These catalytic systems demonstrated high efficiency and selectivity in the model reaction of 4-bromoanisole (B123540) with phenylboronic acid. mdpi.com The porosity and surface properties of the polymer support can be tailored by functionalizing the naphthalene monomer with groups such as -OH, -SO3H, and -NO2. mdpi.com

Table 4: Polymer-Bound and Immobilized Systems

SystemSupport MaterialApplicationKey Findings
PVA-DNPPolyvinyl Alcohol scirp.orgscirp.orgReactive PolymerFormation of polymer-bound Meisenheimer complexes. scirp.org
Immobilized LaccaseNano-porous Silica Beads nih.govresearchgate.netBioremediation of 2,4-DNPHigh degradation efficiency and enhanced enzyme stability. nih.govresearchgate.net
Palladium on Naphthalene-Based PolymersFriedel-Crafts Crosslinked Naphthalene Polymers mdpi.comHeterogeneous Catalysis (Suzuki Coupling)High catalytic efficiency and selectivity. mdpi.com

Advanced Analytical Methodologies for Detection and Characterization

Electrophoretic Techniques for High-Resolution Analysis

While no specific applications involving 2-(2,4-Dinitrophenoxy)naphthalene are prominently documented, electrophoretic techniques like Capillary Electrophoresis (CE) offer a high-resolution alternative for purity analysis. CE separates analytes based on their electrophoretic mobility in an electric field. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating pseudostationary phase micelles into which the neutral analyte can partition, allowing for separation. This technique provides extremely high separation efficiency and requires minimal sample volume.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for the unambiguous identification of this compound, especially in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier method for this compound. A study on the closely related n-(2,4-dinitrophenyl) naphthalen-2-amine demonstrated the power of LC-QTOF (Quadrupole Time-of-Flight) MS. nih.gov Electrospray Ionization (ESI) is a suitable interface, and due to the molecule's structure, it can be detected in both positive and negative ion modes. The electronegativity of the nitro groups often enhances signal intensity in negative mode (ESI-). nih.gov High-resolution mass spectrometry provides accurate mass measurements for unequivocal formula determination, while tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, aiding in structural confirmation.

Table 2: Representative LC-MS Parameters for Dinitrophenyl-Naphthalene Analogs Based on LC-QTOF analysis of a structurally similar compound.

Parameter ESI- ESI+ Source
Source Temperature 275 °C 250 °C nih.gov
Spray Voltage -4500 V 5500 V nih.gov
Curtain Gas (psi) 30 30 nih.gov
Collision Energy Low CE to minimize in-source fragmentation Low CE to minimize in-source fragmentation nih.gov

| Detection Mode | MS1 Scan, Information Dependent Acquisition (IDA) for MS2 | MS1 Scan, Information Dependent Acquisition (IDA) for MS2 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) would be employed under the conditions described in section 7.1.2., where it serves as a powerful detector for identifying volatile derivatives. wiley.comnih.gov In a typical GC-MS method for related compounds, electron ionization (EI) is used, and the mass spectrometer is operated in selected-ion monitoring (SIM) mode for high sensitivity and quantitative analysis or in full-scan mode for qualitative identification based on the mass spectrum. wiley.com

Spectroscopic Techniques for Trace Analysis (e.g., Fluorescence, Chemiluminescence)

Spectroscopic techniques can offer highly sensitive detection methods, often used in conjunction with chromatographic separations.

Fluorescence Spectroscopy: The naphthalene (B1677914) moiety is inherently fluorescent. mdpi.comresearchgate.net However, the presence of the 2,4-dinitrophenyl group, a potent electron-withdrawing system, is known to cause significant fluorescence quenching. nih.gov This phenomenon, known as static or dynamic quenching, occurs when the dinitrophenyl group interacts with the excited state of the naphthalene fluorophore, providing a non-radiative pathway for the decay of excitation energy. nih.gov Therefore, while the compound possesses a fluorophore, its fluorescence quantum yield is expected to be very low. Detection would require a highly sensitive fluorescence detector, and the technique could be exploited to study interactions of the compound with other fluorescent molecules.

Chemiluminescence (CL) Spectroscopy: Direct chemiluminescence of this compound is not expected. However, sensitive detection can be achieved by coupling HPLC with a post-column CL reaction. For other dinitrophenyl derivatives, such as those formed from aldehydes and 2,4-dinitrophenylhydrazine (B122626) (DNPH), CL detection methods have been developed. researchgate.net A potential strategy would involve online post-column UV irradiation to generate reactive species from the analyte, which then react with a chemiluminescent reagent like luminol (B1675438) to produce light. This approach can offer superior sensitivity compared to standard UV absorption, with detection limits potentially reaching nanomolar levels. researchgate.net

Exploratory Research Applications and Potential Functional Roles in Materials Science of 2 2,4 Dinitrophenoxy Naphthalene

The compound 2-(2,4-Dinitrophenoxy)naphthalene, which incorporates both a naphthalene (B1677914) ring system and a dinitrophenoxy group, presents a unique combination of functionalities that are of interest in materials science. The naphthalene moiety is known for its photophysical properties, while the dinitrophenyl group is a strong electron acceptor, a characteristic often exploited in sensing and quenching applications. This article explores the potential applications of this specific compound based on research into its constituent chemical groups.

Future Directions and Emerging Research Avenues

Integration with Supramolecular Chemistry for Self-Assembly and Nanostructure Formation

Currently, there is a notable absence of published research on the integration of 2-(2,4-Dinitrophenoxy)naphthalene within the realm of supramolecular chemistry. The unique electronic and steric characteristics of the dinitrophenoxy and naphthalene (B1677914) moieties suggest a strong potential for designing novel self-assembling systems. Future research should be directed towards understanding and exploiting the non-covalent interactions—such as π-π stacking, dipole-dipole interactions, and potential hydrogen bonding—that could govern the assembly of this molecule into well-defined nanostructures. Investigations into its behavior in various solvent systems and its co-assembly with other molecular components could lead to the development of new materials with tailored properties.

Application of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) to this compound is another area ripe for exploration. As of now, no specific ML or AI models have been reported for the synthetic design or property prediction of this compound. Future research could involve the development of predictive models to optimize its synthesis, forecast its physicochemical properties, and screen for potential applications. By training algorithms on datasets of related phenoxy-naphthalene and dinitroaromatic compounds, it may be possible to accelerate the discovery of efficient synthetic routes and to predict properties such as solubility, thermal stability, and electronic characteristics.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is an area where significant new discoveries could be made. The electron-withdrawing nature of the dinitrophenyl group profoundly influences the electronic properties of the naphthalene ring system, suggesting the potential for unique reactivity. Future studies should focus on exploring its behavior in a variety of reaction conditions, including catalysis, photochemistry, and electrochemistry. Uncovering novel reactivity patterns and unprecedented chemical transformations would not only expand the fundamental understanding of this compound but also open up new synthetic pathways to complex molecular architectures.

Interdisciplinary Research with Other Fields (e.g., Nanoscience, Theoretical Physics, excluding life sciences)

The potential for interdisciplinary research involving this compound is vast, yet it remains an untapped resource. In the field of nanoscience, the compound could be investigated as a building block for functional nanomaterials, leveraging its aromatic and electron-deficient nature. In theoretical physics, computational studies could provide deep insights into its electronic structure, quantum mechanical properties, and potential for application in molecular electronics or nonlinear optics. Collaborative efforts between chemists, materials scientists, and physicists will be crucial in exploring these exciting and uncharted research frontiers.

Data Tables

Currently, there is no available experimental data for the specific research areas outlined above for this compound. The following tables are presented as templates for future research findings.

Table 1: Predicted Supramolecular Assembly Properties of this compound

Property Predicted Value Method of Prediction
Predominant Intermolecular Interaction Data Not Available Data Not Available
Likelihood of Nanofiber Formation Data Not Available Data Not Available

Table 2: Machine Learning Model Performance for Property Prediction

Property Predicted Algorithm Used Prediction Accuracy
Solubility Data Not Available Data Not Available
Melting Point Data Not Available Data Not Available

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,4-dinitrophenoxy)naphthalene, and how are intermediates characterized?

  • The compound is typically synthesized via nucleophilic aromatic substitution, where naphthalene derivatives react with 2,4-dinitrophenyl electrophiles (e.g., 2,4-dinitrofluorobenzene) under alkaline conditions. Key intermediates, such as hydroxylated naphthalene precursors, are purified via column chromatography and characterized using NMR (¹H/¹³C) and HPLC-MS to confirm regioselectivity (#). Reaction optimization often involves adjusting solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to improve yield.

Q. How is this compound detected and quantified in environmental matrices?

  • Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to the compound’s nitroaromatic structure. Prior extraction uses solid-phase extraction (SPE) with C18 cartridges for aqueous samples or Soxhlet extraction for soils. Calibration curves are validated against certified reference materials (e.g., SVOC混标) listed in environmental standards like HJ834-2017 (#).

Q. What in vitro assays are used to assess the acute toxicity of nitroaromatic compounds like this compound?

  • Standard assays include the Ames test (mutagenicity), MTT assay (cytotoxicity in mammalian cell lines), and zebrafish embryo toxicity (ZFET) screening. Dose-response curves are analyzed for LC50/EC50 values, with positive controls (e.g., 2,4-dinitrophenol) to validate assay sensitivity. Confounding factors, such as photodegradation products, are controlled via dark incubation (#).

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound be reconciled?

  • Discrepancies often arise from species-specific cytochrome P450 activity. For example, rodent liver microsomes may reduce nitro groups to amines, while human hepatocytes favor oxidative pathways. Use isotopic labeling (e.g., ¹⁵N) paired with LC-HRMS to track metabolic products. Systematic reviews should apply confidence ratings (e.g., ATSDR’s High/Moderate/Low criteria) to prioritize high-quality in vitro/in vivo data (#).

Q. What mechanistic insights explain the reactivity of the 2,4-dinitrophenoxy group in photoactive applications?

  • The electron-withdrawing nitro groups stabilize radical intermediates, enabling applications in biosensors and photodynamic therapy. For instance, the 2,4-dinitrophenoxy moiety in tyrosine-GQD hybrids undergoes H2S-mediated cleavage, detected via fluorescence quenching. Time-resolved spectroscopy (e.g., transient absorption) reveals excited-state dynamics critical for designing light-activated probes (#).

Q. What strategies mitigate side reactions during the functionalization of this compound for polymer composites?

  • Steric hindrance from the naphthalene core can limit electrophilic substitution. Computational modeling (DFT) predicts reactive sites, while protecting groups (e.g., tert-butyldimethylsilyl) shield sensitive positions. Post-functionalization analysis via XPS and FT-IR confirms successful modifications. Contradictory NMR data (e.g., unexpected coupling) may require 2D-COSY to resolve (#).

Q. How do environmental degradation products of this compound influence ecotoxicological risk assessments?

  • Photolysis in sunlight generates nitroso and quinone derivatives, which are more hydrophilic and bioavailable. Use high-resolution mass spectrometry (HRMS) with non-targeted screening to identify transformation products. Chronic exposure studies in Daphnia magna should compare parent and degraded compounds using OECD Test Guideline 211 (#).

Methodological Guidance Table

Research FocusKey TechniquesCritical Parameters
SynthesisNMR, HPLC-MSRegioselectivity, solvent polarity (#)
ToxicityZFET, Ames testLC50, metabolic interference (#)
EnvironmentalGC-ECD, SPELOD/LOQ validation (#)
FunctionalizationDFT, XPSSteric/electronic effects (#)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.